molecular formula C14H11N3O2S B2698118 5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-81-2

5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2698118
CAS No.: 851943-81-2
M. Wt: 285.32
InChI Key: MMMTVQWFWPAMQN-UHFFFAOYSA-N
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Description

5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound based on the bioactive thiazolo[3,2-a]pyrimidine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . Thiazolopyrimidines are recognized as structural analogs of purine bases, which allows them to act as potential purine antagonists and interact with a variety of biological targets . While analytical data for this specific p-tolyl carboxamide derivative requires further characterization, compounds within this chemical class have demonstrated a broad and promising spectrum of pharmacological activities in scientific literature. These include investigated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis . Other studied thiazolopyrimidine analogs have shown potential anti-HSV-1 (anti-herpes) properties with high selectivity indices, indicating specific antiviral action with low cytotoxicity . Furthermore, research into this family of compounds has reported additional biological properties such as anti-inflammatory, antifungal, antioxidant, and antitumor activities, highlighting its value as a versatile scaffold for developing new therapeutic agents . This product is intended for research applications as a chemical reference standard or for in vitro biological screening in early discovery programs. It is supplied For Research Use Only. Not for diagnostic or therapeutic applications, or human use.

Properties

IUPAC Name

N-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)16-12(18)11-8-15-14-17(13(11)19)6-7-20-14/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMTVQWFWPAMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine. The reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Medicinal Chemistry

5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated for its potential therapeutic properties. Studies have indicated that compounds within this class exhibit various biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of thiazolo-pyrimidine compounds can inhibit cancer cell proliferation. For instance, in vitro studies demonstrated significant antiproliferative effects against various cancer cell lines such as HCT116 (colon) and MCF-7 (breast) .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. In vitro assays have reported effective inhibition zones against bacteria like Staphylococcus aureus and Escherichia coli .

Synthesis of Novel Compounds

The compound serves as a valuable precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be utilized in the development of new materials with specific electronic or optical properties. The synthetic routes often involve multi-step processes, including condensation reactions with various reagents .

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in critical biological pathways, potentially influencing enzyme activity or receptor interactions .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study focusing on the antiproliferative effects of thiazolo-pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects at low micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various derivatives of thiazolo-pyrimidines, including this compound. The compound demonstrated potent antimicrobial activity with minimum inhibitory concentration values comparable to established antibiotics .

Comparison with Similar Compounds

Regioselectivity and Isomer Formation

Unlike some heterocyclic systems, the cyclization of S-alkylated precursors here is highly regioselective, forming only 5H-thiazolo[3,2-a]pyrimidin-5-ones due to:

  • Higher electron density at N3 vs. N1 .
  • Steric repulsion between the aryl group at position 6 and the carbonyl group, favoring C2-N3 annulation .

Antibacterial and Antitubercular Activities

The 2015 study evaluated thiazolopyrimidinones and sulfonic acid derivatives against Gram-positive/-negative bacteria and Mycobacterium tuberculosis. Key findings:

  • Non-sulfonated derivatives (e.g., target compound): Moderate activity attributed to the planar thiazolopyrimidine core, which may intercalate into bacterial DNA.

Tyrosinase Inhibition

Analogues with electron-withdrawing groups (e.g., 3-nitro- or 3-bromo-phenyl) demonstrated stronger tyrosinase inhibition than the target compound’s p-tolyl group, suggesting substituent electronegativity modulates enzyme binding .

Pharmacokinetic Considerations

  • Solubility : The p-tolyl group provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. Sulfonic acid derivatives, while more polar, may have reduced oral bioavailability .

Biological Activity

5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S, with a molecular weight of 299.35 g/mol. The compound features a thiazole ring fused to a pyrimidine structure, contributing to its unique chemical properties and biological activities.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. By disrupting this process, the compound leads to bacterial cell death, showcasing its potential as an antibacterial agent .

Antibacterial Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains by targeting DNA gyrase .

Anticancer Potential

Several studies have evaluated the anticancer efficacy of this compound against different cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro:

Cell Line IC50 (µM) Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074

These findings suggest that the compound may be more effective than traditional chemotherapeutic agents like etoposide in certain contexts.

Other Biological Activities

In addition to antibacterial and anticancer properties, there is emerging evidence that thiazolo[3,2-a]pyrimidine derivatives may possess anti-Alzheimer's and antioxidant activities. For instance, some derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment .

Case Studies and Research Findings

  • Anticancer Activity Assessment : In a study comparing various thiazolo[3,2-a]pyrimidines, it was found that certain modifications to the core structure significantly enhanced anticancer efficacy against cell lines such as MCF-7 and A549 . The modifications included substituents that improved solubility and bioavailability.
  • Inhibition Studies : A study investigating the inhibition of DNA gyrase by thiazolo[3,2-a]pyrimidines revealed that structural variations could lead to differing levels of enzymatic inhibition and cytotoxicity in cancer cells .

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